molecular formula C16H29NO4 B1423784 Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate CAS No. 1022128-75-1

Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate

Cat. No.: B1423784
CAS No.: 1022128-75-1
M. Wt: 299.41 g/mol
InChI Key: RPNRWQCIHFRCSK-UHFFFAOYSA-N
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Description

Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate is a chemical compound with the molecular formula C16H29NO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties .

Scientific Research Applications

Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate can be synthesized through a multi-step process. One common method involves the protection of piperidine with a tert-butoxycarbonyl (Boc) group, followed by alkylation with isopropyl bromide. The final step involves esterification with ethyl chloroformate .

Industrial Production Methods

In industrial settings, the synthesis of this compound is typically carried out in large reactors under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce secondary amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-Boc-4-methyl-4-piperidinecarboxylate
  • Ethyl 1-Boc-4-ethyl-4-piperidinecarboxylate
  • Ethyl 1-Boc-4-phenyl-4-piperidinecarboxylate

Uniqueness

Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of compounds with specific biological activities .

Properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 4-propan-2-ylpiperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO4/c1-7-20-13(18)16(12(2)3)8-10-17(11-9-16)14(19)21-15(4,5)6/h12H,7-11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNRWQCIHFRCSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693904
Record name 1-tert-Butyl 4-ethyl 4-(propan-2-yl)piperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1022128-75-1
Record name 1-tert-Butyl 4-ethyl 4-(propan-2-yl)piperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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